![molecular formula C20H28N4O6 B137090 butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate CAS No. 127786-83-8](/img/structure/B137090.png)
butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate is a synthetic compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. The compound is also known as BAC, and its chemical structure consists of a carbamate group, aziridine rings, and a cyclohexadiene ring. In
作用機序
The mechanism of action of BAC involves the formation of DNA adducts, which cause DNA damage and inhibit cell division. BAC also induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, BAC has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis.
生化学的および生理学的効果
BAC has been shown to have several biochemical and physiological effects. BAC has been shown to induce DNA damage, inhibit cell division, and induce apoptosis in cancer cells. BAC has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis. In addition to its anti-cancer properties, BAC has also been studied for its potential as an anti-inflammatory agent.
実験室実験の利点と制限
BAC has several advantages and limitations for lab experiments. One of the advantages of BAC is that it is a synthetic compound that can be easily synthesized in the lab. BAC also has a high purity level, which makes it suitable for use in various experiments. However, one of the limitations of BAC is that it is a highly toxic compound that can cause severe side effects if not handled properly.
将来の方向性
There are several future directions for the study of BAC. One of the future directions is the development of more efficient synthesis methods for BAC. Another future direction is the study of the pharmacokinetics and pharmacodynamics of BAC in vivo. Furthermore, the study of the potential side effects of BAC and the development of strategies to mitigate these side effects is also an important future direction. Finally, the study of the combination of BAC with other anti-cancer agents and the development of novel drug delivery systems for BAC is also an important future direction.
Conclusion:
In conclusion, BAC is a synthetic compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. BAC has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. The mechanism of action of BAC involves the formation of DNA adducts, which cause DNA damage and inhibit cell division. BAC has several advantages and limitations for lab experiments, and there are several future directions for the study of BAC.
合成法
BAC is a synthetic compound that can be synthesized using various methods. One of the most common methods of synthesis involves the reaction of cyclohexadiene-1,4-dione with ethyl acetoacetate and butyl carbamate in the presence of aziridine and triethylamine. The reaction produces BAC as a white crystalline solid with a yield of around 70%.
科学的研究の応用
BAC has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that BAC can induce apoptosis in cancer cells by causing DNA damage and inhibiting cell division. BAC has also been shown to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition to its anti-cancer properties, BAC has also been studied for its potential as an anti-inflammatory agent.
特性
CAS番号 |
127786-83-8 |
|---|---|
製品名 |
butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
分子式 |
C20H28N4O6 |
分子量 |
420.5 g/mol |
IUPAC名 |
butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C20H28N4O6/c1-5-11(3)29-19(27)21-13-15(23-7-8-23)18(26)14(16(17(13)25)24-9-10-24)22-20(28)30-12(4)6-2/h11-12H,5-10H2,1-4H3,(H,21,27)(H,22,28) |
InChIキー |
NDTYNPXZXAMKER-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)CC)N3CC3 |
正規SMILES |
CCC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)CC)N3CC3 |
同義語 |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, bis(1-methylpropyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



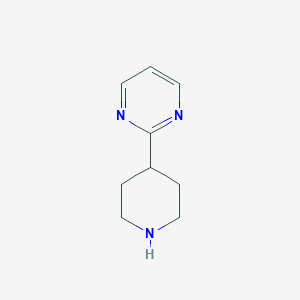
![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
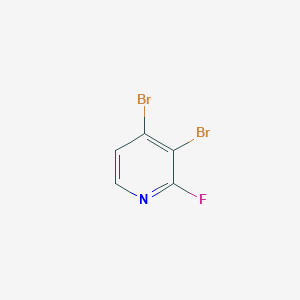
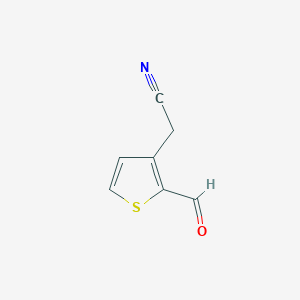
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
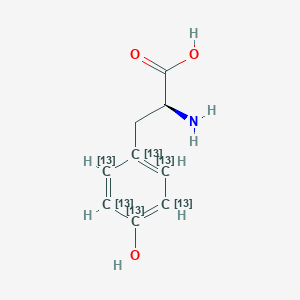
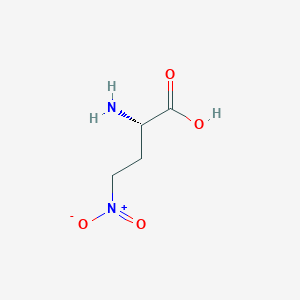
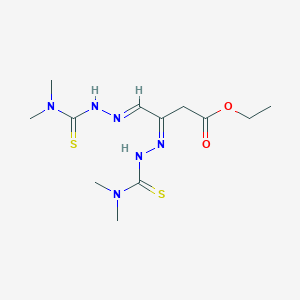
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
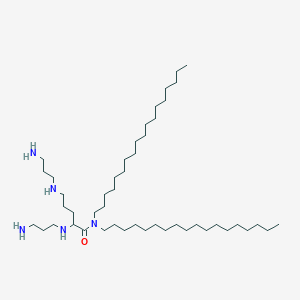
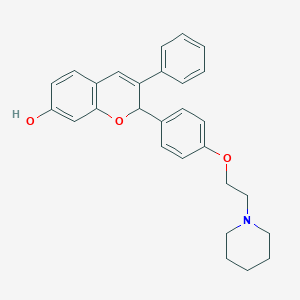
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)